3-Hydroxybenzohydrazide
Overview
Description
3-Hydroxybenzohydrazide is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid, where the carboxyl group is replaced by a hydrazide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It has been used as a starting reagent in the preparation of hydrazide intermediates .
Mode of Action
It is known to be used in the synthesis of various compounds, including N′-[4-(dimethylamino)benzylidene]-3-hydroxybenzohydrazide and N′-(5-bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide
Biochemical Pathways
Hydrazide-hydrazones, a class of compounds to which 3-hydroxybenzohydrazide belongs, have been studied as inhibitors of laccase from trametes versicolor . Laccase is a copper-containing enzyme, and its inhibition might prevent or reduce the activity of plant pathogens that produce it in various biochemical processes .
Pharmacokinetics
Coumarin-hydroxybenzohydrazide hybrids, which include this compound, have been found to exhibit good membrane and skin permeability and potential interactions with p-450 enzymes . These properties can impact the bioavailability of the compound.
Result of Action
Coumarin-hydroxybenzohydrazide hybrids, which include this compound, have been found to possess excellent antioxidant activity .
Action Environment
The green one-pot synthesis of coumarin-hydroxybenzohydrazide hybrids, which include this compound, involves the use of an environmentally benign mixture (vinegar and ethanol) as a catalyst and solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzohydrazide can be synthesized through the reaction of 3-hydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the hydrazide derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors to carry out the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted hydrazides and other derivatives.
Scientific Research Applications
3-Hydroxybenzohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Hydroxybenzhydrazide
- 2,4-Dihydroxybenzoic acid hydrazide
- 4-Methoxybenzhydrazide
- 4-Fluorobenzoic hydrazide
Comparison: 3-Hydroxybenzohydrazide is unique due to the presence of the hydroxyl group at the meta position relative to the hydrazide group. This structural feature influences its reactivity and biological activity. Compared to its analogs, such as 4-hydroxybenzhydrazide, which has the hydroxyl group at the para position, this compound exhibits different chemical and biological properties .
Properties
IUPAC Name |
3-hydroxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1-4,10H,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACGSLLKFCMXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206904 | |
Record name | m-Hydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5818-06-4 | |
Record name | 3-Hydroxybenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5818-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Hydroxybenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005818064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Hydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-hydroxybenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Hydroxybenzohydrazide?
A1: The molecular formula of this compound is C7H8N2O2, and its molecular weight is 152.15 g/mol [].
Q2: What is the main structural characteristic of this compound as determined by X-ray crystallography?
A2: X-ray crystallography studies have shown that this compound has a planar hydrazide group oriented at a dihedral angle of 25.36° to the benzene ring [].
Q3: How is this compound typically used in synthetic chemistry?
A3: this compound serves as a crucial building block in the synthesis of various biologically active heterocyclic compounds []. It often acts as a precursor for the formation of Schiff bases through condensation reactions with aldehydes.
Q4: What are Schiff bases, and how are they formed using this compound?
A4: Schiff bases are a class of compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not to a hydrogen atom. This compound reacts with aldehydes, eliminating a water molecule in the process, to form Schiff bases [, , , , ].
Q5: What types of intermolecular interactions are commonly observed in crystal structures of this compound and its derivatives?
A5: Crystal structures of this compound and its derivatives often exhibit intermolecular hydrogen bonds, including O–H⋯O, N–H⋯O, and O–H⋯N interactions [, , , , , ]. These interactions contribute to the formation of various structural motifs, such as layers, chains, or three-dimensional networks in the solid state.
Q6: Are there examples of this compound derivatives being used as ligands in metal complexes?
A7: Yes, this compound and its derivatives can act as ligands in the formation of metal complexes. For example, a study reported the synthesis and characterization of oxidovanadium(V) complexes using a tridentate hydrazone ligand derived from this compound and 4-bromo-2-hydroxybenzaldehyde []. These complexes were then investigated for their catalytic properties in the epoxidation of cyclooctene.
Q7: What spectroscopic techniques are commonly employed for the characterization of this compound and its derivatives?
A8: Commonly used spectroscopic techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis [, , , , , ]. These techniques provide valuable information regarding the functional groups present in the molecule, the connectivity of atoms, and the elemental composition.
Q8: Can you give an example of how the structure of this compound derivatives influences their properties?
A9: A study on wholly aromatic azopolyamide-hydrazides showed that the incorporation of para-phenylene units increased intrinsic viscosity, thermal stability, and mechanical strength, while meta-phenylene units enhanced solubility and hydrophilicity []. These findings exemplify how structural modifications impact polymer properties.
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